molecular formula C28H26N4O4S2 B15034293 N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}-4-methylbenzamide

N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}-4-methylbenzamide

Cat. No.: B15034293
M. Wt: 546.7 g/mol
InChI Key: WCABXMDYVIKCEM-JLPGSUDCSA-N
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Description

N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}-4-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a benzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}-4-methylbenzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings may play a crucial role in binding to these targets, while the benzamide moiety could be involved in modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include those with pyrazole, thiophene, or benzamide structures. Examples are:

  • 1-(4-ethoxyphenyl)-2-((1-phenyl-1H-tetraazol-5-yl)thio)ethanone
  • 1-(4-methylphenyl)-2-((1-phenyl-1H-tetraazol-5-yl)thio)ethanone
  • 1-(3,4-dimethoxyphenyl)-2-((1-phenyl-1H-tetraazol-5-yl)thio)ethanone N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}-4-methylbenzamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7 g/mol

IUPAC Name

N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C28H26N4O4S2/c1-19-9-11-20(12-10-19)27(33)30-24(28(34)29-22-13-15-38(35,36)18-22)16-21-17-32(23-6-3-2-4-7-23)31-26(21)25-8-5-14-37-25/h2-12,14,16-17,22H,13,15,18H2,1H3,(H,29,34)(H,30,33)/b24-16-

InChI Key

WCABXMDYVIKCEM-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/C(=O)NC5CCS(=O)(=O)C5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)NC5CCS(=O)(=O)C5

Origin of Product

United States

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